Acide carboxylique de citalopram, impureté

Vue d'ensemble

Description

Citalopram carboxylic acid impurity is a byproduct formed during the synthesis of the antidepressant drug citalopram. Citalopram is a selective serotonin reuptake inhibitor (SSRI) widely used to treat depression and anxiety disorders. The presence of impurities like citalopram carboxylic acid impurity is a common occurrence in pharmaceutical manufacturing, and their identification and control are crucial for ensuring the safety and efficacy of the final drug product .

Applications De Recherche Scientifique

Chemical Properties and Formation

Citalopram carboxylic acid impurity is identified by its chemical formula and is classified as a carboxylic acid derivative of citalopram. Its formation occurs during the synthesis of citalopram, particularly when certain reaction conditions are not optimized, leading to incomplete reactions or degradation products. The presence of this impurity can affect the pharmacokinetics and pharmacodynamics of the final pharmaceutical product.

Toxicological Assessments

Citalopram carboxylic acid impurity has been studied for its potential toxicological effects. Research indicates that impurities in pharmaceuticals can lead to adverse reactions, making it essential to evaluate their safety profiles. A study highlighted the cardiotoxic potential of citalopram and its metabolites, including the carboxylic acid impurity, which may interfere with cardiac ion channels, increasing the risk of arrhythmias in susceptible populations .

Drug Formulation Optimization

The presence of impurities like citalopram carboxylic acid can impact the stability and efficacy of drug formulations. Researchers have developed methodologies to minimize these impurities during synthesis. For instance, adjustments in reaction conditions such as temperature and pH can significantly reduce the formation of citalopram carboxylic acid . This optimization is crucial for ensuring high-purity pharmaceutical products that meet regulatory standards.

Regulatory Considerations

Regulatory agencies such as the FDA and EMA emphasize the importance of controlling impurities in drug manufacturing processes. Citalopram carboxylic acid impurity must be quantified and characterized during stability studies to comply with Good Manufacturing Practices (GMP). The acceptable limits for impurities are defined based on their potential impact on patient safety and drug performance .

Case Study 1: Cardiotoxicity Assessment

A comprehensive study evaluated the cardiotoxic effects of citalopram and its metabolites, including citalopram carboxylic acid impurity, among patients with varying genetic profiles affecting drug metabolism (CYP2C19 mutations). The findings indicated that patients with higher levels of this impurity were at an increased risk for serious cardiac events compared to those with lower levels . This underscores the necessity for personalized medicine approaches in prescribing SSRIs.

Case Study 2: Synthesis Optimization

In a series of experiments aimed at improving the synthesis of citalopram, researchers implemented a modified reaction protocol that significantly reduced the formation of citalopram carboxylic acid impurity. By adjusting solvent ratios and reaction temperatures, they achieved a final product with over 99% purity and minimized impurities to below regulatory thresholds . This case illustrates how meticulous process control can enhance drug quality.

Mécanisme D'action

Target of Action

Citalopram carboxylic acid impurity, also known as Citalopram, is a selective serotonin reuptake inhibitor (SSRI) used in the treatment of depression . The primary target of Citalopram is the serotonin transporter (SLC6A4), which is responsible for the reuptake of serotonin from the synaptic cleft . By inhibiting this transporter, Citalopram increases the extracellular availability of serotonin, a neurotransmitter that plays a crucial role in mood regulation .

Mode of Action

Citalopram interacts with its target, the serotonin transporter, by binding to it and inhibiting the reuptake of serotonin. This results in an increased concentration of serotonin in the synaptic cleft, enhancing serotonergic transmission . Citalopram is highly selective for the serotonin transporter, with minimal effects on dopamine and norepinephrine transportation and virtually no affinity for muscarinic, histaminergic, or GABAergic receptors .

Biochemical Pathways

The primary biochemical pathway affected by Citalopram is the serotonergic pathway. By inhibiting the reuptake of serotonin, Citalopram enhances serotonergic transmission, which can help alleviate symptoms of depression . Additionally, research suggests that Citalopram may also affect other pathways, such as cell adhesion and immune response pathways .

Pharmacokinetics

Following oral administration, Citalopram is rapidly absorbed, with peak plasma levels observed approximately after 1-4 hours. It has a plasma half-life of approximately 35 hours . Due to its high lipophilicity, Citalopram has a high bioavailability of approximately 80% after oral administration . Approximately 12 to 23% of an oral dose of Citalopram is excreted as unchanged Citalopram in the urine, and approximately 10% is excreted in the feces .

Result of Action

The primary molecular effect of Citalopram’s action is the increased concentration of serotonin in the synaptic cleft, which enhances serotonergic transmission . This can lead to an improvement in mood and a reduction in symptoms of depression. At the cellular level, Citalopram’s inhibition of serotonin reuptake can affect various cellular functions, as serotonin is involved in numerous physiological processes .

Action Environment

The action, efficacy, and stability of Citalopram can be influenced by various environmental factors. For instance, the presence of certain other medications can affect the metabolism of Citalopram, potentially altering its efficacy . Additionally, individual genetic variations can influence how a person metabolizes Citalopram, which can affect the drug’s effectiveness

Analyse Biochimique

Biochemical Properties

Citalopram Carboxylic Acid Impurity interacts with various enzymes and proteins. It is known to influence the human serotonin transporter

Cellular Effects

Studies on Citalopram have shown that it can cause cell death and induce oxidative stress in hepatocytes . It is also known to influence serotonin levels in the synaptic cleft, which can impact various cellular processes .

Molecular Mechanism

It is known that Citalopram, the parent compound, works by increasing the extracellular availability of the neurotransmitter serotonin by limiting its reabsorption into the presynaptic cell . This results in increased serotonin levels in the synaptic cleft, available for binding to postsynaptic receptors .

Temporal Effects in Laboratory Settings

Studies on Citalopram have shown significant metabolic changes after 8 weeks of drug treatment

Dosage Effects in Animal Models

Studies on Citalopram have shown that it can cause hepatotoxicity at a dosage of 20 mg/kg .

Metabolic Pathways

Citalopram is known to be involved in the tryptophan and tyrosine pathways . It influences the levels of serotonin and indoles, which are known to be influenced by human gut microbial cometabolism .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of citalopram carboxylic acid impurity involves multiple steps, often starting from the same precursors used in the synthesis of citalopram. One common method involves the reaction of 5-cyanophthalide with p-fluorobenzyl magnesium bromide, followed by a series of reactions including hydrogenation and cyclization . The reaction conditions typically involve the use of catalysts such as Raney nickel or palladium on carbon (Pd/C) and solvents like methanol or tetrahydrofuran (THF) .

Industrial Production Methods

In industrial settings, the production of citalopram and its impurities is carried out in large-scale reactors with stringent control over reaction parameters to maximize yield and minimize impurities. The use of high-performance liquid chromatography (HPLC) is common for monitoring the levels of impurities during the synthesis process .

Analyse Des Réactions Chimiques

Types of Reactions

Citalopram carboxylic acid impurity undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to alcohols.

Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Conditions often involve the use of Lewis acids like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group can yield ketones, while reduction can produce alcohols .

Comparaison Avec Des Composés Similaires

Similar Compounds

Escitalopram Carboxylic Acid: A similar impurity formed during the synthesis of escitalopram, the S-enantiomer of citalopram.

Desmethylcitalopram: Another impurity that arises from the demethylation of citalopram.

Citalopram N-oxide: Formed through the oxidation of the nitrogen atom in citalopram.

Uniqueness

Citalopram carboxylic acid impurity is unique due to its specific formation pathway and its structural characteristics. Unlike other impurities, it retains the carboxylic acid functional group, which can influence its reactivity and interactions with biological systems .

Activité Biologique

Citalopram is a widely used selective serotonin reuptake inhibitor (SSRI) primarily prescribed for the treatment of depression and anxiety disorders. Among its degradation products and impurities, citalopram carboxylic acid impurity has garnered attention due to its potential biological activity and implications for drug stability and efficacy. This article explores the biological activity of citalopram carboxylic acid impurity, including its pharmacological properties, analytical characterization, and relevant case studies.

Chemical Structure and Properties

Citalopram carboxylic acid impurity, identified by the chemical formula (CID 9928044), is a degradation product of citalopram that can form under various environmental conditions. Its structure features a carboxylic acid functional group, which may influence its interaction with biological targets compared to the parent compound.

Pharmacological Profile

Citalopram itself is known to selectively inhibit the serotonin transporter (SERT), thereby increasing serotonin levels in the synaptic cleft. The biological activity of citalopram carboxylic acid impurity has been investigated through various studies:

- Binding Affinity : Research indicates that citalopram carboxylic acid exhibits binding affinity to SERT, although it is generally lower than that of citalopram. This suggests that while it may have some serotonergic activity, it is less potent as an antidepressant compared to its parent compound .

- Metabolic Stability : The stability of citalopram carboxylic acid in biological systems is critical for understanding its potential effects. Studies show that this impurity can be metabolized further, which may alter its pharmacokinetic profile and biological effects .

Methods of Detection

The detection and quantification of citalopram carboxylic acid impurity are essential for ensuring drug quality and safety. Various analytical techniques have been employed:

- High-Performance Liquid Chromatography (HPLC) : HPLC methods have been developed to separate citalopram from its impurities, including citalopram carboxylic acid. These methods are critical in stability-indicating assays to evaluate the degradation profile of citalopram formulations .

- Mass Spectrometry : Mass spectrometry (MS) has been utilized to confirm the identity of citalopram carboxylic acid impurity through its mass fragmentation patterns, providing insights into its structural characteristics .

Case Studies and Research Findings

- Degradation Studies : A study characterized multiple degradation products of citalopram under forced degradation conditions. Citalopram carboxylic acid was identified among other impurities formed through hydrolytic and photolytic processes, highlighting the importance of environmental factors in drug stability .

- Toxicological Implications : In forensic toxicology, the presence of citalopram and its impurities, including citalopram carboxylic acid, has been analyzed in postmortem samples. Understanding the distribution and effects of these compounds is crucial for assessing their impact on human health in overdose cases .

- Environmental Impact : Research into the environmental behavior of pharmaceuticals has indicated that compounds like citalopram carboxylic acid can persist in aquatic systems. Their potential effects on aquatic life and ecosystems warrant further investigation into their biodegradability and toxicity .

Table 1: Binding Affinities of Citalopram and Its Impurities

| Compound | SERT Ki (nM) | Notes |

|---|---|---|

| Citalopram | 1.94 | High affinity for SERT |

| Citalopram Carboxylic Acid | TBD | Lower affinity compared to citalopram |

Table 2: Analytical Method Performance for Citalopram Impurities

| Method | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) |

|---|---|---|---|

| HPLC | 1.56 | 3.13 | 87 – 93 |

| Mass Spectrometry | TBD | TBD | TBD |

Propriétés

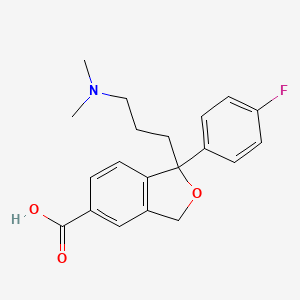

IUPAC Name |

1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22FNO3/c1-22(2)11-3-10-20(16-5-7-17(21)8-6-16)18-9-4-14(19(23)24)12-15(18)13-25-20/h4-9,12H,3,10-11,13H2,1-2H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GECQEQCYCDJXJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C(=O)O)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50881083 | |

| Record name | Citalopram carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50881083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

440121-09-5 | |

| Record name | Citalopram carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50881083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-5-Isobenzofurancarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.